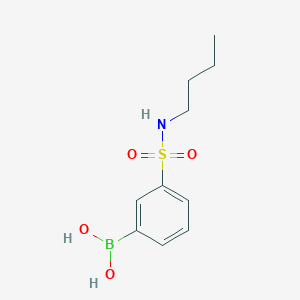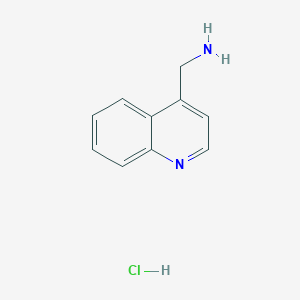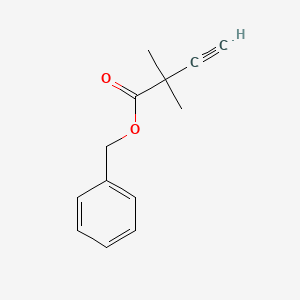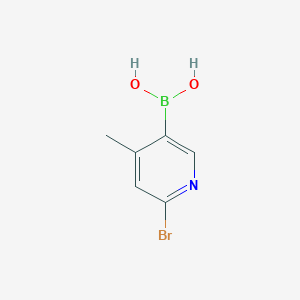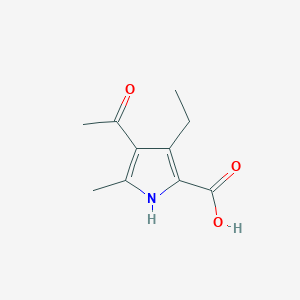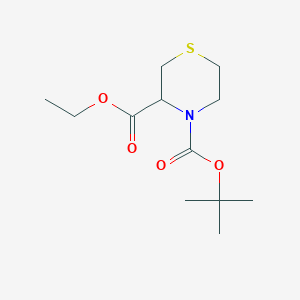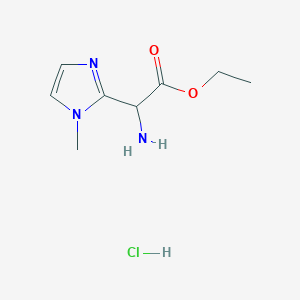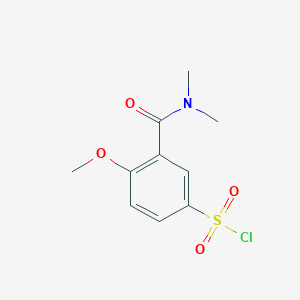
3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride
概要
説明
Dimethylcarbamoyl chloride is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . It’s used primarily as a chemical intermediate in the production of dyes, pharmaceuticals, pesticides, and rocket fuel .
Synthesis Analysis
The production of dimethylcarbamoyl chloride from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular formula for dimethylcarbamoyl chloride is C3H6ClNO . Its molecular weight is 107.54 .Chemical Reactions Analysis
Dimethylcarbamoyl chloride is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . It can also be formed in small amounts (up to 20 ppm) from dimethylformamide (DMF) in the Vilsmeier–Haack reaction .Physical And Chemical Properties Analysis
Dimethylcarbamoyl chloride is a clear, colorless, corrosive, and flammable liquid with a pungent odor . It decomposes rapidly in water . Its density is 1.17 g/mL at 25°C .科学的研究の応用
Enzyme Inhibition for Alzheimer's Therapy
A study conducted by Abbasi et al. (2018) focused on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine, which were evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment. One of the derivatives showed comparable inhibitory activity to Neostigmine methylsulfate, indicating potential as a lead structure for developing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Sulfonation Product Distribution
Cerfontain et al. (2010) explored the sulfation and sulfonation of dihydroxybenzenes and their methyl ethers with sulfur trioxide, revealing insights into the product distributions from such reactions. This research is significant for understanding the chemical behavior of methoxybenzene derivatives in the presence of sulfating agents (Cerfontain et al., 2010).
Molecular Structure and Spectroscopic Studies
Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, focusing on its molecular geometry, HOMO, LUMO, NBO, and NLO properties. Their research offers valuable insights into the chemical and physical properties of sulfonyl chloride derivatives, aiding in the design of biologically active compounds (Nagarajan & Krishnakumar, 2018).
Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives
Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and evaluated their antibacterial activities against various strains. Some derivatives showed significant activity, highlighting the potential of methoxybenzene sulfonamide derivatives as antimicrobial agents (Mohamed, 2007).
作用機序
Target of Action
It’s known that similar compounds, such as dimethylcarbamoyl chloride, are used as reagents for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . These groups often form dimethyl carbamates, which typically have pharmacological or pesticidal activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets by transferring a dimethylcarbamoyl group to them . This interaction could result in the formation of dimethyl carbamates, which could induce changes in the target molecules and affect their function .
Pharmacokinetics
It’s known that similar compounds, such as dimethylcarbamoyl chloride, are highly reactive and decompose rapidly in water . This suggests that the compound’s bioavailability could be influenced by its reactivity and stability in aqueous environments.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride. For instance, the compound’s reactivity and stability in aqueous environments could affect its action . Additionally, factors such as pH, temperature, and the presence of other reactive substances could potentially influence the compound’s efficacy and stability.
Safety and Hazards
特性
IUPAC Name |
3-(dimethylcarbamoyl)-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)10(13)8-6-7(17(11,14)15)4-5-9(8)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHPKYZEFYAUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672475 | |
| Record name | 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |
CAS RN |
1114594-34-1 | |
| Record name | 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

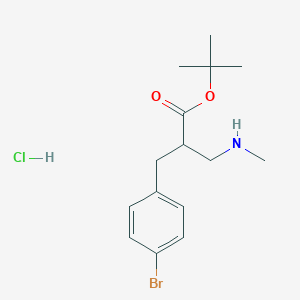
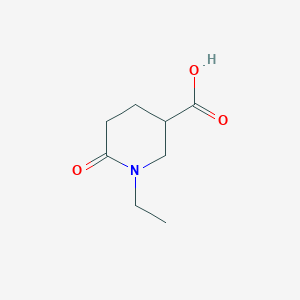

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
